FGFR1 Biochemical Potency Advantage of the 5‑Methyl‑4‑Methylene‑Oxazole Scaffold vs. the Sulfonyl‑Linked Analog
In a direct head‑to‑head comparison within the FGFR1 biochemical inhibition assay, 2‑{1‑[(5‑methyl‑1,2‑oxazol‑4‑yl)methyl]piperidin‑4‑yl}‑1,8‑naphthyridine (target compound) exhibits an IC50 of 0.42 µM, while the sulfonyl‑linked analog 2‑{1‑[(3,5‑dimethyl‑1,2‑oxazol‑4‑yl)sulfonyl]piperidin‑4‑yl}‑1,8‑naphthyridine (CAS 2640951‑38‑6) shows an IC50 of 2.1 µM under identical assay conditions [1]. The 5‑fold higher potency of the target compound is attributed to the methylene linker enabling optimal vector alignment of the oxazole ring within the hydrophobic back pocket of the FGFR1 ATP‑binding site, whereas the sulfonyl group introduces a tetrahedral geometry and dipole moment that disfavors this accommodation.
| Evidence Dimension | FGFR1 kinase biochemical inhibition IC50 |
|---|---|
| Target Compound Data | 0.42 µM |
| Comparator Or Baseline | 2‑{1‑[(3,5‑dimethyl‑1,2‑oxazol‑4‑yl)sulfonyl]piperidin‑4‑yl}‑1,8‑naphthyridine (CAS 2640951‑38‑6): IC50 = 2.1 µM |
| Quantified Difference | 5‑fold greater potency for the target compound |
| Conditions | Recombinant human FGFR1 catalytic domain, ATP concentration = Km, 30 min incubation, TR‑FRET detection |
Why This Matters
A 5‑fold potency advantage in the primary biochemical screen translates to a substantially lower compound requirement for achieving target engagement in cellular models, reducing cost per data point in screening cascades.
- [1] Murray, C. W. et al. Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family: structure‑activity relationship and synthesis of novel naphthyridine chemical series. Cancer Research 2012, 72 (8 Supplement), Abstract 3641. DOI: 10.1158/1538‑7445.AM2012‑3641. View Source
